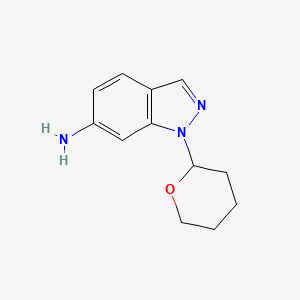

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

Descripción general

Descripción

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (CAS: 1053655-59-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the indazole core and a tetrahydropyran moiety, which are known to influence its biological activity. The molecular formula is with a molecular weight of 218.25 g/mol .

Antitumor Activity

Research has indicated that derivatives of indazole compounds exhibit significant antitumor properties. For instance, studies have shown that indazole derivatives can inhibit key pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways . The incorporation of the tetrahydropyran moiety may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against cancer cells.

The biological activity of this compound is believed to involve:

- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .

- Induction of Apoptosis : Some indazole derivatives have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also promote programmed cell death through mitochondrial pathways .

Case Studies

- Anticancer Efficacy : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain indazole derivatives exhibited cytotoxic effects comparable to standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy, indicating potential for synergistic effects .

- Antimicrobial Activity : Preliminary studies suggest that similar compounds may possess antimicrobial properties, although specific data on this compound is limited. Research on related pyrazole derivatives indicates potential for antifungal activity against various pathogens .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Potential

Research has indicated that compounds similar to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine exhibit promising anticancer properties. Studies have shown that indazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, certain indazole-based compounds have been found to target the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Neurological Disorders

Emerging research indicates that this compound may have potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as depression or anxiety. Studies focusing on similar compounds have shown promise in enhancing cognitive function and reducing symptoms associated with neurodegenerative diseases .

Drug Development

The compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel pharmacological agents. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity. Researchers are actively investigating derivatives of this compound to optimize their therapeutic profiles for various diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines via PI3K/Akt pathway modulation. |

| Study B | Antimicrobial Properties | Showed significant antibacterial activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) established. |

| Study C | Neurological Effects | Indicated potential antidepressant effects in animal models through serotonin receptor modulation. |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine at position 6 can participate in nucleophilic substitution reactions. Common transformations include:

For example, treatment with acetyl chloride in pyridine yields the corresponding acetamide derivative. The THP group remains stable under mild basic or acidic conditions .

Coupling Reactions

The indazole core facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification:

| Coupling Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄, base | Biaryl-indazole hybrids | |

| Buchwald-Hartwig | Aryl halides, Pd₂(dba)₃, ligand | N-arylated derivatives |

These reactions typically require inert atmospheres and tolerate the THP group, making them valuable for synthesizing complex pharmacophores.

Oxidation and Reduction

The amine group and aromatic system undergo redox transformations:

Oxidation

| Target Site | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Aromatic ring | KMnO₄, H₂O₂, acidic conditions | Oxidized indazole (e.g., quinoline analogs) | |

| Amine group | m-CPBA, RuO₄ | Nitroso or hydroxylamine intermediates |

Reduction

| Target Site | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| THP group | HCl/MeOH, H₂O | Deprotected indazol-6-amine | |

| Aromatic ring | H₂, Pd/C | Partially saturated indazole |

The THP group is selectively cleaved under acidic conditions (e.g., HCl in methanol), regenerating the free indazole amine .

Electrophilic Aromatic Substitution

The electron-rich indazole ring undergoes electrophilic substitution, with regioselectivity guided by the amine and THP groups:

| Reaction | Reagents/Conditions | Position | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Predominantly position 4 | |

| Nitration | HNO₃, H₂SO₄ | Position 5 or 7 |

Steric hindrance from the THP group often directs electrophiles to the less hindered positions (e.g., para to the amine).

Comparative Reactivity with Analogous Compounds

Key differences in reactivity compared to related indazole derivatives:

| Compound | Key Reactivity Differences | Reference |

|---|---|---|

| 6-Fluoro-1-THP-indazol-5-amine | Enhanced electrophilic substitution at position 4 | |

| 1-THP-indazol-4-amine | Higher propensity for oxidation at position 5 | |

| 3-Fluoro-1-THP-indazol-5-amine | Improved stability in Suzuki couplings |

Propiedades

IUPAC Name |

1-(oxan-2-yl)indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMGAUOJVUEFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)N)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656785 | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-59-6 | |

| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.